Computed Lipophilicity (XLogP3): 1.4 Log-Unit Increase Versus the Non-Fluorinated Parent 4-Morpholineethanamine
The target compound exhibits a computed XLogP3-AA value of 0.3, compared with −1.1 for the non-fluorinated parent 4-morpholineethanamine (CAS 2038-03-1), representing a +1.4 log-unit increase in lipophilicity [1]. The vendor-supplied computed LogP (0.1733) corroborates this positive shift . This magnitude of lipophilicity change is sufficient to move the compound from a highly hydrophilic space (negative LogP) into the weakly lipophilic range considered more favourable for passive membrane permeation and target protein engagement [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.3 (XLogP3-AA); 0.1733 (vendor LogP) |
| Comparator Or Baseline | 4-Morpholineethanamine (CAS 2038-03-1): −1.1 (XLogP3-AA) |
| Quantified Difference | Δ = +1.4 log units (≈25-fold increase in octanol-water partition ratio) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem) and vendor computational chemistry pipeline (ChemScene) |
Why This Matters
A 1.4 log-unit lipophilicity difference predicts substantially different membrane partitioning behaviour and protein-binding profiles, making the target compound selectively useful for lead series requiring neutral-to-moderate lipophilicity versus the hydrophilic parent.
- [1] PubChem CID 50896662 (target, XLogP3 = 0.3); PubChem CID 408285 (4-morpholineethanamine, XLogP3 = −1.1). National Library of Medicine, 2025. View Source
- [2] Waring, M. J. "Lipophilicity in drug discovery." Expert Opinion on Drug Discovery, 2010, 5, 235–248. Reviews LogP ranges associated with oral bioavailability and target engagement. View Source
